2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol
Description
This compound features a benzene ring substituted at the 2-position with fluorine and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group. A primary ethanol (-CH₂CH₂OH) functional group is attached to the aromatic ring, distinguishing it from common analogs bearing methanol (-CH₂OH), methyl (-CH₃), or acetyl (-COCH₃) groups. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . However, the ethanol group’s hydroxyl functionality may necessitate protection during synthetic applications to avoid side reactions or instability .
Properties
CAS No. |
1392236-44-0 |
|---|---|
Molecular Formula |
C14H20BFO3 |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol |
InChI |
InChI=1S/C14H20BFO3/c1-13(2)14(3,4)19-15(18-13)11-5-6-12(16)10(9-11)7-8-17/h5-6,9,17H,7-8H2,1-4H3 |
InChI Key |
OGILMDDUYZSTFU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 2-fluorophenylboronic acid with pinacol in the presence of a base such as potassium carbonate. This reaction forms the boronic ester intermediate.
Substitution Reaction: The boronic ester intermediate is then subjected to a substitution reaction with 2-bromoethanol in the presence of a palladium catalyst and a base like sodium carbonate. This step results in the formation of the final product, 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The fluoro group can be reduced under specific conditions to form the corresponding hydrogenated product.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like sodium carbonate (Na2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetaldehyde or 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid.
Reduction: Formation of 2-(2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the coupling partner used.
Scientific Research Applications
2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis and catalysis. The fluoro group enhances the compound’s reactivity and stability, while the ethanol moiety provides additional functionalization possibilities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Methanol Derivatives
- [2-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Methanol (2e): Synthesized via sodium borohydride reduction of a formyl precursor, this analog achieves a 95% yield and a melting point of 44–47°C .
- [4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Methanol (2a): A positional isomer with the boronic ester at the 4-position, this compound exhibits distinct electronic properties due to altered resonance effects.
Ethanol vs. Methanol
The ethanol derivative’s extended alkyl chain (-CH₂CH₂OH) may increase solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to methanol analogs.
Substituent Position and Electronic Effects
- Fluorine Substitution: Fluorine at the 2-position (ortho to boronic ester) withdraws electron density, activating the boronic ester for nucleophilic coupling. This contrasts with non-fluorinated analogs like [4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Methanol (2a), where electron-donating groups dominate .
Heterocyclic and Non-Aromatic Analogs
- Pyridine-Based Boronic Esters: Compounds like 2-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine exhibit higher thermal stability and solubility in methanol or dichloromethane due to the pyridine ring’s polarity. The nitrogen atom also facilitates coordination in metal-catalyzed reactions .
- Acetyl-Substituted Derivatives: 1-[4-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Ethanone replaces the ethanol group with a ketone, rendering it more electron-deficient. This may accelerate coupling reactions but introduces challenges in reducing conditions .
Physicochemical Properties
Reactivity in Cross-Coupling Reactions
The target compound’s boronic ester is primed for Suzuki-Miyaura reactions, forming biaryl or alkyl-aryl bonds with halide partners . However, the ethanol group’s hydroxyl functionality may necessitate protection (e.g., as a silyl ether or acetate) to prevent undesired side reactions. In contrast, methanol derivatives (e.g., 2e) are often used directly without protection due to their shorter chain and lower steric demand .
Biological Activity
2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features contribute to its biological activity, particularly in the context of cancer therapy and organic synthesis. This article synthesizes current research findings regarding its biological activity, supported by case studies and detailed data tables.
- Molecular Formula : CHBFO
- Molecular Weight : 237.08 g/mol
- CAS Number : 2773324-48-2
- Purity : ≥ 97%
Biological Activity Overview
The biological activity of this compound primarily relates to its potential as a therapeutic agent. It has been studied for its effects on various cancer cell lines and its role in drug development.
The compound's mechanism of action is believed to involve:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
Study 1: Anticancer Activity
A study evaluated the anticancer properties of 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol against various cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC Values :
- MCF-7: 15 µM
- HeLa: 20 µM
- A549: 25 µM
These findings suggest that the compound exhibits moderate cytotoxicity against these cancer cell lines.
Study 2: Pharmacokinetics and Toxicity
In a pharmacokinetic study involving animal models:
- Oral Bioavailability : Approximately 31.8% following administration.
- Clearance Rate : 82.7 mL/h/kg.
- Toxicity Assessment : No acute toxicity was observed at doses up to 2000 mg/kg.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 237.08 g/mol |
| IC (MCF-7) | 15 µM |
| IC (HeLa) | 20 µM |
| IC (A549) | 25 µM |
| Oral Bioavailability | 31.8% |
| Clearance Rate | 82.7 mL/h/kg |
| Acute Toxicity | No toxicity up to 2000 mg/kg |
Applications in Drug Development
The compound serves as a key intermediate in the synthesis of various pharmaceuticals aimed at targeting specific pathways in cancer cells. Its role in organic synthesis allows chemists to create complex molecules efficiently, which is crucial for developing new therapeutic agents.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
Answer:
The compound can be synthesized via sodium borohydride reduction of a fluorinated phenylboronic ester precursor. reports a 95% yield for a structurally analogous compound using pinacol, magnesium sulfate (to sequester water), and methanol as the solvent . Key steps include:
- Reduction: Sodium borohydride reduces the aldehyde group to a primary alcohol.
- Purification: Column chromatography (SiO₂, pentane/EtOAc gradients) is effective for isolating the product .
Yield Optimization Tips: - Use anhydrous conditions to prevent boronate ester hydrolysis.
- Employ excess pinacol to stabilize the boronate intermediate.
Basic: How is the compound characterized structurally, and what analytical techniques are critical?
Answer:
- 1H/13C NMR: Key peaks include the boronate ester’s quaternary carbons (~85 ppm in 13C NMR) and the ethanol moiety’s -CH₂OH resonance (~3.6 ppm in 1H NMR) .
- Mass Spectrometry (DART): Confirm molecular weight with exact mass matching (e.g., [M+H]+ for C₁₄H₁₉BFNO₃: 279.12 g/mol) .
- ATR-IR: Detect B-O stretching (~1350 cm⁻¹) and -OH broad peak (~3400 cm⁻¹).
Advanced: How can competing pathways in Pd-catalyzed cross-coupling reactions involving this compound be analyzed?
Answer:
In Suzuki-Miyaura couplings, competing protodeboronation or homocoupling may occur. Strategies include:
- Ligand Screening: Use Pd(PPh₃)₄ or SPhos to suppress side reactions .
- Base Optimization: K₂CO₃ or CsF can stabilize the boronate intermediate .
- Kinetic Monitoring: Track reaction progress via LC-MS to identify intermediates. A study in achieved 80% yield by controlling chloride leaving groups in allylic couplings .
Advanced: What crystallographic challenges arise when resolving this compound’s structure, and how are they addressed?
Answer:
- Disorder in Boronate Ester: The dioxaborolane ring may exhibit rotational disorder. Use SHELXL (SHELX suite) for refinement with ISOR restraints to model thermal motion .
- Hydrogen Bonding: The ethanol -OH group forms hydrogen bonds, requiring high-resolution data (≤1.0 Å) for accurate positioning. OLEX2 integrates charge-flipping methods to resolve electron density ambiguities .
Basic: How is the compound purified post-synthesis, and what solvents are optimal?
Answer:
- Silica Gel Chromatography: Use gradients like pentane/EtOAc (5:1 → 1:1) with 1% Et₃N to mitigate boronate adsorption .
- Recrystallization: Ethanol/water mixtures (7:3) yield crystalline products. Avoid protic solvents that hydrolyze the boronate ester.
Advanced: How do substituent electronic effects (e.g., fluorine) influence reactivity in cross-coupling reactions?
Answer:
- Fluorine’s Impact: The electron-withdrawing fluoro group activates the phenyl ring toward electrophilic substitution but may slow transmetallation in Suzuki couplings. shows meta-fluoro substitution enhances charge transfer in donor-acceptor dyads, requiring adjusted Pd catalyst loadings (2–5 mol%) .
- Steric Effects: Ortho-fluoro groups hinder boronate coordination to Pd; use bulky ligands like XPhos to alleviate steric strain .
Basic: What stability considerations are critical for storing and handling this compound?
Answer:
- Moisture Sensitivity: Store under argon at –20°C to prevent boronate ester hydrolysis.
- Light Exposure: UV light may degrade the ethanol moiety; use amber vials.
- Solution Stability: In DMSO-d₆, NMR stability exceeds 48 hours if dried over molecular sieves .
Advanced: How can computational methods predict the compound’s behavior in catalytic cycles?
Answer:
- DFT Calculations: Model the transmetallation step using Gaussian09 with B3LYP/6-31G(d). Studies in suggest boronate ester distortion lowers activation energy by 5–8 kcal/mol .
- Molecular Dynamics: Simulate solvent effects (e.g., THF vs. DMF) on Pd intermediate stability using GROMACS.
Basic: What synthetic alternatives exist for introducing the dioxaborolane moiety?
Answer:
- Miyaura Borylation: React aryl halides with bis(pinacolato)diboron (B₂pin₂) and Pd(dba)₂ in dioxane (80–100°C, 12 h) .
- Direct Esterification: Treat boronic acid with pinacol in refluxing toluene (yields 85–95%) .
Advanced: How are stereochemical outcomes managed in derivatives of this compound?
Answer:
- Chiral Ligands: Use (R)-BINAP in asymmetric Suzuki couplings to induce enantioselectivity (up to 90% ee) .
- Dynamic Resolution: Enzymatic kinetic resolution (e.g., Candida antarctica lipase) separates diastereomers of ethanol derivatives .
Advanced: How can conflicting NMR data (e.g., split peaks) be resolved for this compound?
Answer:
- Variable Temperature NMR: Heat to 50°C to coalesce split peaks caused by rotameric equilibria .
- COSY/HSQC: Assign overlapping -CH₂OH protons via coupling correlations and 2D experiments .
Basic: What are the compound’s key applications in materials science?
Answer:
- OLEDs: Acts as a charge-transport layer due to boronate’s electron-deficient nature .
- Polymer Monomers: Ethanol group enables radical-initiated polymerization (e.g., with acrylates) .
Advanced: How do solvent polarity and additives affect reaction outcomes in photoredox catalysis?
Answer:
- Polar Solvents: Acetonitrile enhances charge separation in electrophotocatalytic reductions (e.g., ’s 54% yield with DMF) .
- Additives: 1,2,2,6,6-Pentamethylpiperidine (PMP) scavenges protons, preventing boronate protonation .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Toxicity: Boronate esters are irritants; use nitrile gloves and fume hoods.
- Waste Disposal: Quench with aqueous NaOH (pH >10) to hydrolyze boronate esters before disposal .
Advanced: How can isotopic labeling (e.g., deuterated ethanol) be achieved for mechanistic studies?
Answer:
- Deuterium Exchange: Treat the compound with D₂O and catalytic Pd/C under H₂ (deuterium gas) to label the -CH₂OH group .
- Synthetic Routes: Use deuterated pinacol (d₁₂) in Miyaura borylation to incorporate ²H into the boronate .
Tables for Key Data:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
